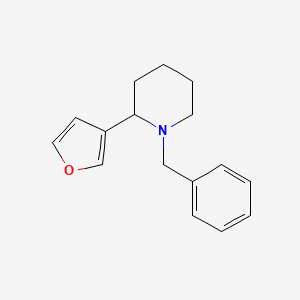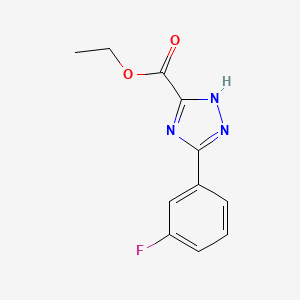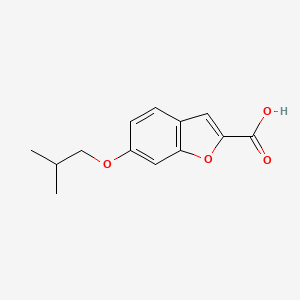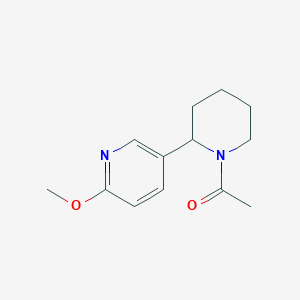
Ethyl 3,5-dibromopicolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3,5-Dibromo-picolinate d’éthyle est un composé chimique de formule moléculaire C8H7Br2NO2. Il s’agit d’un dérivé de l’acide picolinique, dans lequel l’ester éthylique est substitué par des atomes de brome aux positions 3 et 5 du cycle pyridine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le 3,5-Dibromo-picolinate d’éthyle peut être synthétisé par bromination du picolinate d’éthyle. La réaction implique généralement l’utilisation de brome ou d’un agent bromant tel que la N-bromosuccinimide (NBS) en présence d’un catalyseur ou dans des conditions spécifiques pour obtenir une bromination sélective aux positions souhaitées sur le cycle pyridine .
Méthodes de production industrielle
Dans un contexte industriel, la production de 3,5-Dibromo-picolinate d’éthyle peut impliquer des procédés de bromination à grande échelle avec des paramètres de réaction contrôlés pour garantir un rendement et une pureté élevés. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et l’extensibilité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
Le 3,5-Dibromo-picolinate d’éthyle subit diverses réactions chimiques, notamment :
Réactions de substitution : Les atomes de brome peuvent être substitués par d’autres nucléophiles, tels que des amines ou des thiols, dans des conditions appropriées.
Réactions de réduction : Le composé peut être réduit pour former des dérivés avec différents groupes fonctionnels.
Réactions d’oxydation : Des conditions oxydantes peuvent conduire à la formation de différents états d’oxydation ou produits.
Réactifs et conditions courants
Substitution : Nucléophiles tels que des amines ou des thiols en présence d’une base.
Réduction : Agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).
Oxydation : Agents oxydants tels que le permanganate de potassium (KMnO4) ou le peroxyde d’hydrogène (H2O2).
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution par une amine peut donner un dérivé aminé, tandis que la réduction peut produire un dérivé hydroxylé .
Applications De Recherche Scientifique
Le 3,5-Dibromo-picolinate d’éthyle a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles et comme élément constitutif pour le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés
Mécanisme D'action
Le mécanisme d’action du 3,5-Dibromo-picolinate d’éthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Les atomes de brome sur le cycle pyridine peuvent participer à diverses interactions chimiques, influençant la réactivité et l’affinité de liaison du composé. Ces interactions peuvent affecter les processus et les voies biologiques, faisant du composé un outil précieux dans les études biochimiques et pharmacologiques .
Comparaison Avec Des Composés Similaires
Composés similaires
3,6-Dibromo-picolinate d’éthyle : Un autre dérivé bromé de l’acide picolinique avec des atomes de brome aux positions 3 et 6.
3,5-Dibromo-picolinate de méthyle : Structure similaire, mais avec un ester méthylique au lieu d’un ester éthylique
Unicité
La position des atomes de brome peut affecter les propriétés électroniques du composé et ses interactions avec d’autres molécules, le distinguant des autres picolinates bromés .
Propriétés
Formule moléculaire |
C8H7Br2NO2 |
|---|---|
Poids moléculaire |
308.95 g/mol |
Nom IUPAC |
ethyl 3,5-dibromopyridine-2-carboxylate |
InChI |
InChI=1S/C8H7Br2NO2/c1-2-13-8(12)7-6(10)3-5(9)4-11-7/h3-4H,2H2,1H3 |
Clé InChI |
ZMOVAGFDWBWORO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=C(C=N1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



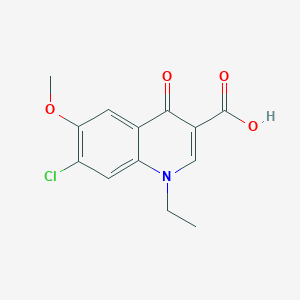

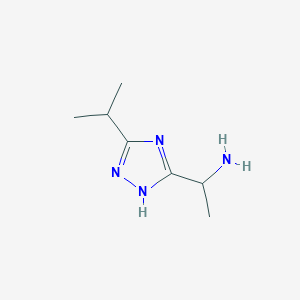
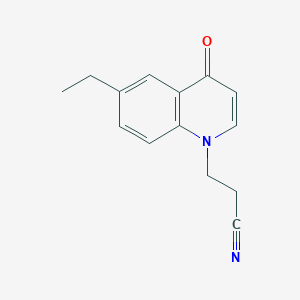
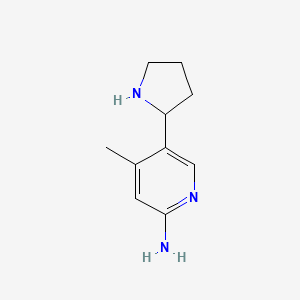
![2-Bromo-6-isopropylbenzo[d]thiazole](/img/structure/B11810234.png)
![6-(tert-Butyl)-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11810247.png)

